molecular formula C13H15N3O3 B5380701 2-(3,5-dioxo-1-piperazinyl)-3-phenylpropanamide

2-(3,5-dioxo-1-piperazinyl)-3-phenylpropanamide

Cat. No. B5380701
M. Wt: 261.28 g/mol
InChI Key: GHZBRVPFCUUUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dioxo-1-piperazinyl)-3-phenylpropanamide (DPPA) is a synthetic compound that has been widely used in scientific research. It is a piperazine derivative that has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

2-(3,5-dioxo-1-piperazinyl)-3-phenylpropanamide has been used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. It has been shown to have potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia.

Mechanism of Action

The mechanism of action of 2-(3,5-dioxo-1-piperazinyl)-3-phenylpropanamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to bind to dopamine receptors, which may be responsible for its potential as a treatment for schizophrenia.
Biochemical and Physiological Effects:
2-(3,5-dioxo-1-piperazinyl)-3-phenylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,5-dioxo-1-piperazinyl)-3-phenylpropanamide in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be easily purified and characterized. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(3,5-dioxo-1-piperazinyl)-3-phenylpropanamide. One area of research could be to further elucidate its mechanism of action. Another area of research could be to explore its potential as a treatment for other diseases such as Parkinson's disease and depression. Additionally, research could be done to optimize its pharmacokinetic properties and improve its efficacy as a drug candidate.

Synthesis Methods

The synthesis of 2-(3,5-dioxo-1-piperazinyl)-3-phenylpropanamide involves the reaction of 3-phenylpropanoyl chloride with piperazine-2,5-dione in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

2-(3,5-dioxopiperazin-1-yl)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c14-13(19)10(6-9-4-2-1-3-5-9)16-7-11(17)15-12(18)8-16/h1-5,10H,6-8H2,(H2,14,19)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZBRVPFCUUUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1C(CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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